molecular formula C5H3BrClNO B1381382 4-Bromo-6-chloropyridin-3-ol CAS No. 1211520-41-0

4-Bromo-6-chloropyridin-3-ol

Cat. No.: B1381382
CAS No.: 1211520-41-0
M. Wt: 208.44 g/mol
InChI Key: RDVSUXPUQWXZFG-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, featuring bromine and chlorine substituents at the 4 and 6 positions, respectively, and a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridin-3-ol. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a catalyst or under specific temperature conditions to achieve selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloropyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-3-ol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-chloropyridin-3-ol has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

    Material Science: It can be used in the preparation of functional materials with specific properties.

    Chemical Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloropyridin-3-ol: Similar structure but with bromine and chlorine substituents at different positions.

    4-Chloro-6-bromopyridin-3-ol: Similar structure with reversed positions of bromine and chlorine.

    3-Hydroxy-4-bromo-6-chloropyridine: Similar structure with the hydroxyl group at a different position.

Uniqueness

4-Bromo-6-chloropyridin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The combination of bromine, chlorine, and hydroxyl groups provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

4-bromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVSUXPUQWXZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309213
Record name 4-Bromo-6-chloro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-41-0
Record name 4-Bromo-6-chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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